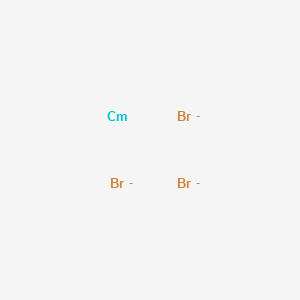
Diethyl 2-chloroazulene-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-chloroazulene-1,3-dicarboxylate is a chemical compound belonging to the azulene family, characterized by its unique blue color and aromatic properties. Azulenes are non-benzenoid aromatic hydrocarbons, and their derivatives have been studied for various applications in organic chemistry due to their interesting electronic and structural properties.
準備方法
Synthetic Routes and Reaction Conditions
Diethyl 2-chloroazulene-1,3-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of diethyl azulene-1,3-dicarboxylate with chlorinating agents. For example, the compound can be prepared by reacting diethyl azulene-1,3-dicarboxylate with thionyl chloride (SOCl₂) under reflux conditions . Another method involves the use of phosphorus pentachloride (PCl₅) as the chlorinating agent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Diethyl 2-chloroazulene-1,3-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as alkyl lithium reagents, resulting in the formation of alkyl-substituted azulene derivatives.
Oxidation: The compound can be oxidized using reagents like p-chloranil to form oxidized azulene derivatives.
Addition Reactions: It can react with Grignard reagents to form addition products at specific positions on the azulene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Alkyl lithium reagents (e.g., methyl lithium, ethyl lithium) in ether solvents.
Oxidation: p-Chloranil under reflux conditions .Addition Reactions: Grignard reagents (e.g., phenylmagnesium bromide) in ether solvents.
Major Products
Nucleophilic Substitution: Alkyl-substituted azulene derivatives.
Oxidation: Oxidized azulene derivatives.
Addition Reactions: Substituted azulene derivatives at specific positions.
科学的研究の応用
Diethyl 2-chloroazulene-1,3-dicarboxylate has been studied for various scientific research applications:
Organic Synthesis:
Medicinal Chemistry: Azulene derivatives have been explored for their anti-inflammatory and antimicrobial properties.
Materials Science: The unique electronic properties of azulene derivatives make them candidates for organic electronic materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of diethyl 2-chloroazulene-1,3-dicarboxylate involves its reactivity towards nucleophiles and electrophiles. The chlorine atom at the 2-position is susceptible to nucleophilic attack, leading to substitution reactions. The conjugated system of the azulene ring allows for various addition and oxidation reactions, which can modify the electronic properties of the compound .
類似化合物との比較
Similar Compounds
Diethyl azulene-1,3-dicarboxylate: Lacks the chlorine atom at the 2-position, making it less reactive towards nucleophiles.
Diethyl 2-methoxyazulene-1,3-dicarboxylate: Contains a methoxy group instead of a chlorine atom, leading to different reactivity patterns.
Diethyl 2-bromoazulene-1,3-dicarboxylate: Similar to the chloro derivative but with a bromine atom, which can affect the reactivity and selectivity of reactions.
Uniqueness
Diethyl 2-chloroazulene-1,3-dicarboxylate is unique due to the presence of the chlorine atom, which enhances its reactivity towards nucleophiles and allows for the synthesis of a wide range of substituted azulene derivatives. This makes it a valuable intermediate in organic synthesis and materials science .
特性
CAS番号 |
36044-40-3 |
|---|---|
分子式 |
C16H15ClO4 |
分子量 |
306.74 g/mol |
IUPAC名 |
diethyl 2-chloroazulene-1,3-dicarboxylate |
InChI |
InChI=1S/C16H15ClO4/c1-3-20-15(18)12-10-8-6-5-7-9-11(10)13(14(12)17)16(19)21-4-2/h5-9H,3-4H2,1-2H3 |
InChIキー |
SYHKOSYNMHYLPX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C2C=CC=CC=C2C(=C1Cl)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


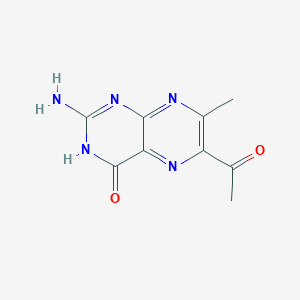
![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-1-(furan-2-yl)-3-hydroxybutan-1-one](/img/structure/B14687173.png)
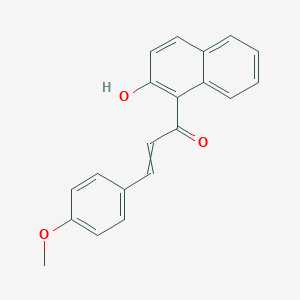
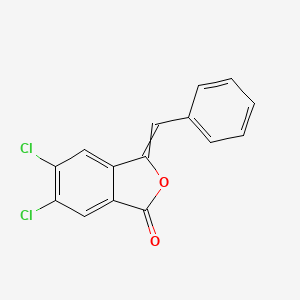
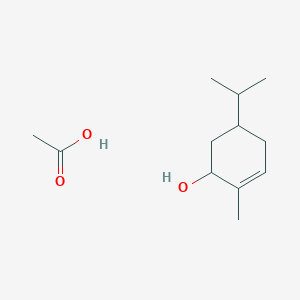

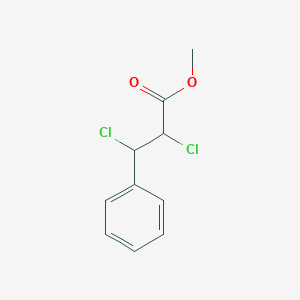
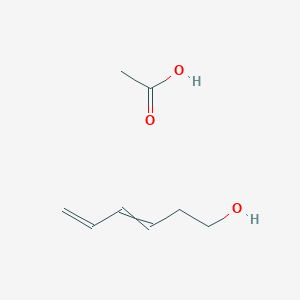
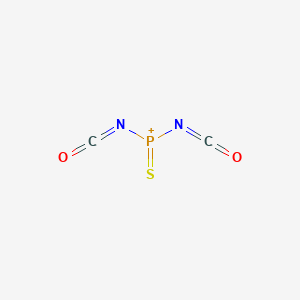


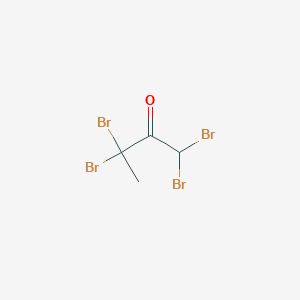
![4-[(7-Chloroquinolin-4-yl)amino]pentyl acetate](/img/structure/B14687241.png)
